molecular formula C8H18ClNO B15296550 1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride

1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride

Cat. No.: B15296550
M. Wt: 179.69 g/mol
InChI Key: SBOLAPOJPYIEOK-UHFFFAOYSA-N
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Description

1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride is a cyclohexanol derivative featuring a methylaminomethyl (-CH₂-NHMe) substituent at the 1-position of the cyclohexane ring, with a hydrochloride counterion. This compound belongs to the class of aminomethylcyclohexanol derivatives, which are often synthesized via Mannich reactions involving cyclohexanone, formaldehyde, and primary or secondary amines .

Such derivatives are of interest in medicinal chemistry due to their ability to interact with biological targets, such as opioid receptors or ion channels, depending on substituent variations .

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

1-(methylaminomethyl)cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-9-7-8(10)5-3-2-4-6-8;/h9-10H,2-7H2,1H3;1H

InChI Key

SBOLAPOJPYIEOK-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CCCCC1)O.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride typically involves several steps:

    Starting Material: The synthesis begins with cyclohexanone, a common starting material in organic synthesis.

    Formation of Intermediate: Cyclohexanone is reacted with formaldehyde and methylamine to form the intermediate 1-[(Methylamino)methyl]cyclohexan-1-ol.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 1-[(Methylamino)methyl]cyclohexan-1-ol.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to cyclohexanol derivatives.

    Substitution: The methylamino group can undergo substitution reactions with various electrophiles.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free base form of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.

Scientific Research Applications

1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methylamino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
1-[(Methylamino)methyl]cyclohexan-1-ol HCl C₈H₁₆ClNO 193.67 (calc.) Cyclohexanol core, methylaminomethyl group at C1 Target Compound
Tramadol HCl C₁₆H₂₅NO₂·HCl 299.84 3-Methoxyphenyl at C1, dimethylaminomethyl at C2
Ambroxol HCl C₁₃H₁₈Br₂ClN₂O 414.56 4-[(2-Amino-3,5-dibromophenyl)methylamino]cyclohexanol
2-(Dimethylaminomethyl)-1-cyclohexanone HCl C₉H₁₈ClNO 207.70 Cyclohexanone core, dimethylaminomethyl group at C2

Key Observations :

  • Tramadol HCl differs by the addition of a 3-methoxyphenyl group at C1 and a dimethylaminomethyl group at C2, enhancing its opioid receptor affinity .
  • Ambroxol HCl incorporates a dibromophenyl moiety, increasing molecular weight and altering pharmacological activity (mucolytic vs. analgesic) .

Pharmacological Profiles

Table 2: Pharmacological and Therapeutic Comparisons

Compound Primary Use/Activity Mechanism of Action Key Structural Influence Reference
1-[(Methylamino)methyl]cyclohexan-1-ol HCl Not explicitly reported Hypothesized: Moderate opioid receptor interaction Absence of aromatic substituents
Tramadol HCl Analgesic (opioid) μ-opioid receptor agonist, serotonin reuptake inhibition 3-Methoxyphenyl enhances receptor binding
Ambroxol HCl Mucolytic Stimulates surfactant production, reduces mucus viscosity Dibromophenyl group directs respiratory activity
Phenylephrine HCl Decongestant α₁-adrenergic receptor agonist Meta-hydroxyl and methylaminomethyl on benzene

Key Observations :

  • The absence of an aromatic ring in the target compound may limit its affinity for opioid receptors compared to tramadol.
  • Substituents like the dibromophenyl group in ambroxol or the methoxy group in tramadol critically determine therapeutic applications.

Physicochemical Properties

Table 3: Physicochemical Data

Compound Solubility (HCl salt) logP (Predicted) Stability Notes Reference
1-[(Methylamino)methyl]cyclohexan-1-ol HCl High in water ~1.2 Stable under acidic conditions; hygroscopic
Tramadol HCl Freely soluble in water 1.35 Sensitive to oxidation; requires light protection
2-(Dimethylaminomethyl)-1-cyclohexanone HCl Soluble in polar solvents 0.8 Ketone group may undergo redox reactions

Key Observations :

  • The hydrochloride salt form enhances water solubility across all compounds.
  • The target compound’s cyclohexanol core and secondary amine may improve stability compared to ketone-containing analogs.

Biological Activity

1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique structural properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, synthesis, and relevant research findings.

  • Chemical Formula : C9H20ClNO
  • Molecular Weight : 193.71 g/mol
  • CAS Number : 1803604-89-8

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : Cyclohexanol and methylamine.
  • Reagents : Hydrochloric acid for salt formation.
  • Conditions : Reflux in a suitable solvent (e.g., ethanol) under an inert atmosphere to prevent oxidation.

This synthetic route allows for the production of the compound with high purity, facilitating further biological studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate neurotransmitter systems in the central nervous system (CNS) by acting as a partial agonist at specific receptors, which can lead to changes in cellular signaling pathways and enzyme activity modulation.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Modulation : The compound can influence enzyme activity, potentially affecting metabolic pathways.
  • Neurotransmitter Interaction : It may interact with neurotransmitter receptors, leading to effects on mood and cognition.
  • Cellular Effects : Studies have shown alterations in gene expression and cellular signaling pathways due to the compound's action.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that the compound can inhibit specific enzymes involved in metabolic processes, suggesting potential applications in drug development for metabolic disorders .
  • Neuropharmacological Research : Investigations into its effects on CNS activity revealed that it may enhance neurotransmission in certain pathways, indicating possible therapeutic uses in treating neurological conditions .
  • Toxicological Assessments : Preliminary toxicological evaluations indicate that while the compound exhibits promising biological activities, further studies are needed to assess its safety profile comprehensively .

Data Tables

Biological Activity Mechanism Reference
Enzyme InhibitionModulates enzyme activity
Neurotransmitter ModulationActs as a partial agonist
Gene Expression AlterationInfluences cellular signaling pathways

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